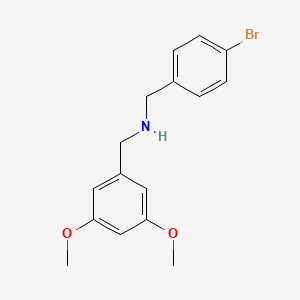
N-(1H-benzimidazol-2-ylmethyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-thiophenecarboxamide derivatives involves complex chemical reactions, starting with o-phenylenediamine and various acids as the initial materials. These compounds undergo a series of steps, including reactions with Chloramin-T and phosphorous oxychloride to produce 1,3,4-oxadiazole derivatives, which are evaluated for various properties (Salahuddin et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives, like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, has been established through spectral analysis and X-ray diffraction studies, revealing interactions such as N–H···S, C–H···O, and π···π between the rings, which stabilize the crystal structure (P. Sharma et al., 2016).
Chemical Reactions and Properties
Research on N-(1H-benzimidazol-2-ylmethyl)-2-thiophenecarboxamide and its derivatives has explored various chemical reactions and properties, such as electrophilic substitution reactions including nitration, bromination, sulfonation, formylation, and acylation. These studies provide insights into the steric arrangement and the impact of different substituents on the molecule's reactivity and properties (M. M. El’chaninov & A. Aleksandrov, 2016).
Physical Properties Analysis
The physical properties, such as crystallization, melting points, and solubility, have been determined through various analytical methods. Such properties are crucial for understanding the stability and applicability of N-(1H-benzimidazol-2-ylmethyl)-2-thiophenecarboxamide in different environments and conditions. However, specific studies focusing solely on the physical properties of this compound were not found in the current search, indicating a potential gap in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, have been extensively studied. These investigations involve quantum mechanical calculations and natural bond orbitals analysis to predict and confirm the experimental observations, providing a comprehensive understanding of the compound's chemical behavior (N. T. Abdel Ghani & A. Mansour, 2011).
Mechanism of Action
Target of Action
N-(1H-benzimidazol-2-ylmethyl)-2-thiophenecarboxamide, also known as MLS000101368, SMR000017761, or cid_751095, is a benzimidazole fungicide . The primary targets of this compound are the tubulin proteins .
Mode of Action
The compound binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This results in the malsegregation of chromosomes .
Biochemical Pathways
The affected pathway is the microtubule assembly pathway. By binding to tubulin proteins, the compound disrupts the assembly of microtubules, which are essential components of the cell’s cytoskeleton . This disruption affects cell division, leading to chromosome malsegregation .
Pharmacokinetics
Similar compounds in the benzimidazole class are known to be well-absorbed and distributed throughout the body . The impact on bioavailability would depend on various factors, including the route of administration and the presence of other substances in the body.
Result of Action
The primary result of the compound’s action is the disruption of cell division, leading to chromosome malsegregation . This can lead to cell death, particularly in rapidly dividing cells such as those found in fungi . This makes the compound effective as a fungicide .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment can influence the compound’s absorption and distribution .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13(11-6-3-7-18-11)14-8-12-15-9-4-1-2-5-10(9)16-12/h1-7H,8H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPYZVOFXYSVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-2-[1-(3-fluorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5645812.png)
![2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5645815.png)
![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide](/img/structure/B5645838.png)
![(3R*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5645839.png)

![7-methyl-2-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645867.png)
![methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5645884.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5645892.png)


![4-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5645916.png)
